An In-depth Technical Guide to 4-Ethylphenol-d2: Chemical Properties and Stability
An In-depth Technical Guide to 4-Ethylphenol-d2: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, stability, and experimental applications of 4-Ethylphenol-d2. As a deuterated isotopologue of 4-Ethylphenol (B45693), this compound is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry.
Core Chemical Properties and Stability
4-Ethylphenol-d2 is a stable, isotopically labeled version of 4-ethylphenol, a naturally occurring phenolic compound.[1] The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal tracer for quantitative analysis in complex biological matrices.[1][2] While specific experimental data for the deuterated form is limited, its physical and chemical properties are largely comparable to its non-deuterated counterpart.
Table 1: Physicochemical Properties of 4-Ethylphenol-d2 and 4-Ethylphenol
| Property | 4-Ethylphenol-d2 | 4-Ethylphenol (for comparison) | Source(s) |
|---|---|---|---|
| Molecular Formula | C₈H₈D₂O | C₈H₁₀O | [1] |
| Molecular Weight | 124.18 g/mol | 122.17 g/mol | [1] |
| CAS Number | 1335401-68-7 | 123-07-9 | |
| Appearance | Typically exists as a solid at room temperature. | White to yellowish crystalline solid. | |
| Melting Point | Not specified; expected to be similar to 4-Ethylphenol. | 40-46 °C | |
| Boiling Point | Not specified; expected to be similar to 4-Ethylphenol. | 218-219 °C | |
| Water Solubility | Not specified; expected to be similar to 4-Ethylphenol. | 4.9 g/L (at 25 °C) |
| Other Solubilities | Not specified; expected to be similar to 4-Ethylphenol. | Soluble in ethanol, ether, acetone, benzene, carbon disulfide. | |
Stability and Storage
Based on data for 4-Ethylphenol, the deuterated compound is considered stable under normal conditions. For optimal preservation of its integrity, the following storage and handling guidelines are recommended:
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Storage Conditions : It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. To prevent degradation from light exposure, keeping it in a dark place is advised.
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Incompatibilities : The compound should be kept away from strong oxidizing agents, acid chlorides, and acid anhydrides.
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Hazardous Reactions : Hazardous polymerization is not expected to occur. When heated to decomposition, it may emit acrid smoke and irritating vapors.
Experimental Protocols and Methodologies
4-Ethylphenol-d2 and its non-deuterated form are subjects of various analytical and biological studies. Deuterated analogs are frequently synthesized for use as internal standards in quantitative analytical methods.
Protocol 1: Quantification in Wine by LC-MS/MS
This method is used for the sensitive detection of 4-ethylphenol (4EP) and 4-ethylguaiacol (4EG) in wine samples.
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Sample Preparation : Wine samples are fortified and then diluted with methanol (B129727) before being directly injected into the LC-MS/MS system.
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Instrumentation : A liquid chromatography system coupled with a tandem mass spectrometer.
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Analysis : The levels of the phenols are measured by monitoring the multiple reaction monitoring (MRM) transitions of the precursor ions to product ions.
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For 4-Ethylphenol (4EP), the monitored transition is m/z 121 → 106.
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Quantification : An external standard method is used for quantification, with a linear calibration range typically between 10 and 5000 µg/L. The limit of detection (LOD) and limit of quantification (LOQ) are reported to be 10 µg/L and 50 µg/L, respectively.
Protocol 2: Spectrophotometric Determination via Azo Coupling
This protocol outlines a colorimetric method for determining 4-ethylphenol concentration in water samples.
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Reagent Preparation :
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Prepare a stock solution (1000 µg/mL) of 4-ethylphenol in distilled water.
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Prepare a stock solution (1000 µg/mL) of 3-nitroaniline.
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Prepare a 1% (w/v) sodium nitrite (B80452) solution and a 1% (w/v) urea (B33335) solution.
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Azo Coupling Procedure :
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In a 10 mL volumetric flask placed in an ice bath, add 1.0 mL of 3-nitroaniline, 1.0 mL of HCl, and 1.0 mL of the sodium nitrite solution to form the diazonium salt.
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Add 1.0 mL of urea solution.
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Introduce 1.0 mL of the 4-ethylphenol sample.
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Add 1.0 mL of sodium hydroxide (B78521) to facilitate the coupling reaction in an alkaline medium.
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Measurement : The resulting yellow-colored azo dye is measured for its maximum absorbance at a wavelength of 426 nm using a UV-Vis spectrophotometer.
Protocol 3: In Vivo Oral Formulation Preparation
For pharmacokinetic and metabolic studies in animal models, 4-Ethylphenol-d2 can be prepared in various oral formulations.
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Suspension in Carboxymethyl Cellulose (B213188) (CMC) :
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Prepare a 0.5% CMC Na solution by dissolving 0.5 g of sodium carboxymethyl cellulose in 100 mL of distilled water.
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Add the required amount of 4-Ethylphenol-d2 to the 0.5% CMC Na solution to achieve the target concentration.
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Mix thoroughly to create a homogenous suspension ready for administration.
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Solution in DMSO and Corn Oil :
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Prepare a concentrated stock solution of 4-Ethylphenol-d2 in dimethyl sulfoxide (B87167) (DMSO).
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For a final formulation of 10% DMSO in corn oil, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
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Mix well to obtain a clear solution or a fine suspension.
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Biochemical Pathways and Analytical Workflows
Visualizing the relationships and processes involving 4-Ethylphenol provides a clearer understanding of its biological context and analytical measurement.
Caption: Biosynthesis of 4-Ethylphenol from p-coumaric acid.
Caption: Metabolism of 4-Ethylphenol by intestinal flora.
Caption: Analytical workflow for LC-MS/MS quantification.
